

A Technical Guide to (R)-Piperazine-2-carboxylic Acid: Identifiers, Synthesis, and Applications

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Compound of Interest

Compound Name: (R)-Piperazine-2-carboxylic acid

Cat. No.: B1233817

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This technical guide provides an in-depth overview of **(R)-Piperazine-2-carboxylic acid**, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identifiers, an experimental protocol for its enantioselective synthesis, and its role as a versatile scaffold in the creation of targeted therapeutics.

Chemical Identifiers and Properties

(R)-Piperazine-2-carboxylic acid is a non-proteinogenic amino acid analog. Its rigid, chiral structure makes it a valuable building block in the synthesis of complex molecules with specific stereochemistry, which is often crucial for pharmacological activity. While the parent (R)-isomer is a key chiral intermediate, it is frequently supplied and referenced as its more stable dihydrochloride salt. For clarity and comparative purposes, identifiers for the racemic mixture and the corresponding (S)-enantiomer are also provided.

Identifier	(R)-Piperazine-2-carboxylic acid	(R)-Piperazine-2-carboxylic acid dihydrochloride	Racemic Piperazine-2-carboxylic acid	(S)-Piperazine-2-carboxylic acid
CAS Number	31321-68-3	126330-90-3 [1]	2762-32-5 [2]	147650-70-2
PubChem CID	6558437 [1]	12680090 [1]	2723758 [2]	44237359
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	C ₅ H ₁₂ Cl ₂ N ₂ O ₂	C ₅ H ₁₀ N ₂ O ₂	C ₅ H ₁₀ N ₂ O ₂
Molecular Weight	130.15 g/mol [2]	203.06 g/mol [1]	130.15 g/mol [2]	130.15 g/mol
InChI Key	JSSXHAMIXJGY CS- SCSAIBSYSA-N	WNSDZBQLMG KPQS- RZFWHQLPSA- N [1]	JSSXHAMIXJGY CS- UHFFFAOYSA- N [2]	JSSXHAMIXJGY CS- DEOSSOPVSA- N
Canonical SMILES	C1CN--INVALID- LINK--C(=O)O	C1CN--INVALID- LINK-- C(=O)O.C1.C1 [1]	C1CNC(CN1)C(=O)O [2]	C1CN--INVALID- LINK--C(=O)O

Enantioselective Synthesis: Experimental Protocol

The synthesis of enantiomerically pure **(R)-Piperazine-2-carboxylic acid** can be achieved through the kinetic resolution of racemic piperazine-2-carboxamide. This method utilizes stereoselective amidases present in whole bacterial cells, which selectively hydrolyze the **(S)**-enantiomer of the amide to the corresponding carboxylic acid, leaving the desired **(R)**-amide unreacted. The unreacted **(R)**-amide can then be separated and hydrolyzed to yield **(R)-Piperazine-2-carboxylic acid**.

A reported method for this biotransformation uses the bacterial strain *Burkholderia* sp. DSM 9925.[\[3\]](#)

Materials:

- Racemic piperazine-2-carboxamide

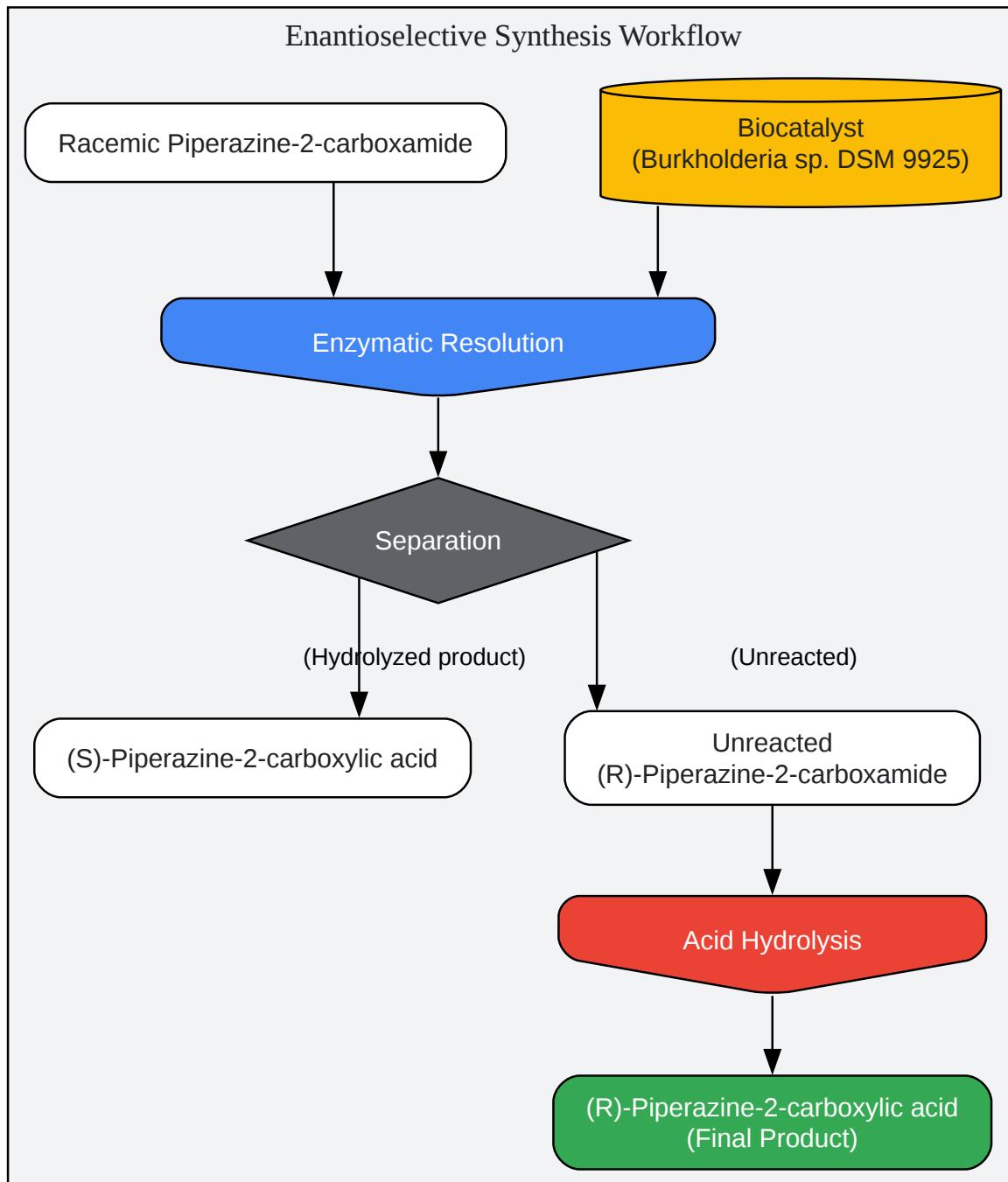
- *Burkholderia* sp. DSM 9925 bacterial cells
- Appropriate buffer solution (e.g., phosphate buffer, pH 7-8)
- Acid for hydrolysis (e.g., hydrochloric acid)
- Base for pH adjustment (e.g., sodium hydroxide)
- Organic solvents for extraction (e.g., ethyl acetate)

Methodology:

- **Cultivation of Biocatalyst:** *Burkholderia* sp. DSM 9925 is cultivated under suitable conditions to generate sufficient biomass containing the stereoselective amidase.
- **Enzymatic Resolution:**
 - A suspension of the whole bacterial cells is prepared in a buffer solution.
 - Racemic piperazine-2-carboxamide is added to the cell suspension to a defined substrate concentration.
 - The reaction mixture is incubated under controlled temperature and agitation, allowing the enzymatic hydrolysis to proceed. The pH is monitored and adjusted as necessary.
 - The reaction is monitored by a suitable analytical method (e.g., chiral HPLC) to determine the conversion of the (S)-amide and the enantiomeric excess (ee) of the remaining (R)-amide.
- **Separation and Purification:**
 - Once the desired conversion is reached, the reaction is stopped, and the bacterial cells are separated by centrifugation or filtration.
 - The supernatant, containing (S)-piperazine-2-carboxylic acid and unreacted (R)-piperazine-2-carboxamide, is processed.
 - The (S)-carboxylic acid can be removed by extraction under appropriate pH conditions.

- The remaining aqueous solution containing the (R)-amide is then purified.
- Hydrolysis of (R)-amide:
 - The purified (R)-piperazine-2-carboxamide is subjected to acid hydrolysis (e.g., refluxing with HCl) to convert the amide to the carboxylic acid.
- Isolation of Final Product:
 - After hydrolysis, the resulting **(R)-Piperazine-2-carboxylic acid** (often as its hydrochloride salt) is isolated, for instance, by crystallization.
 - The final product is characterized (e.g., by NMR, chiral HPLC) to confirm its identity, purity, and enantiomeric excess.

This enzymatic resolution method has been reported to yield **(R)-piperazine-2-carboxylic acid** dihydrochloride with an enantiomeric excess of 99.0% and a yield of 22%.[\[3\]](#)



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Caption: Workflow for the enantioselective synthesis of **(R)-Piperazine-2-carboxylic acid**.

Role in Drug Discovery and Development

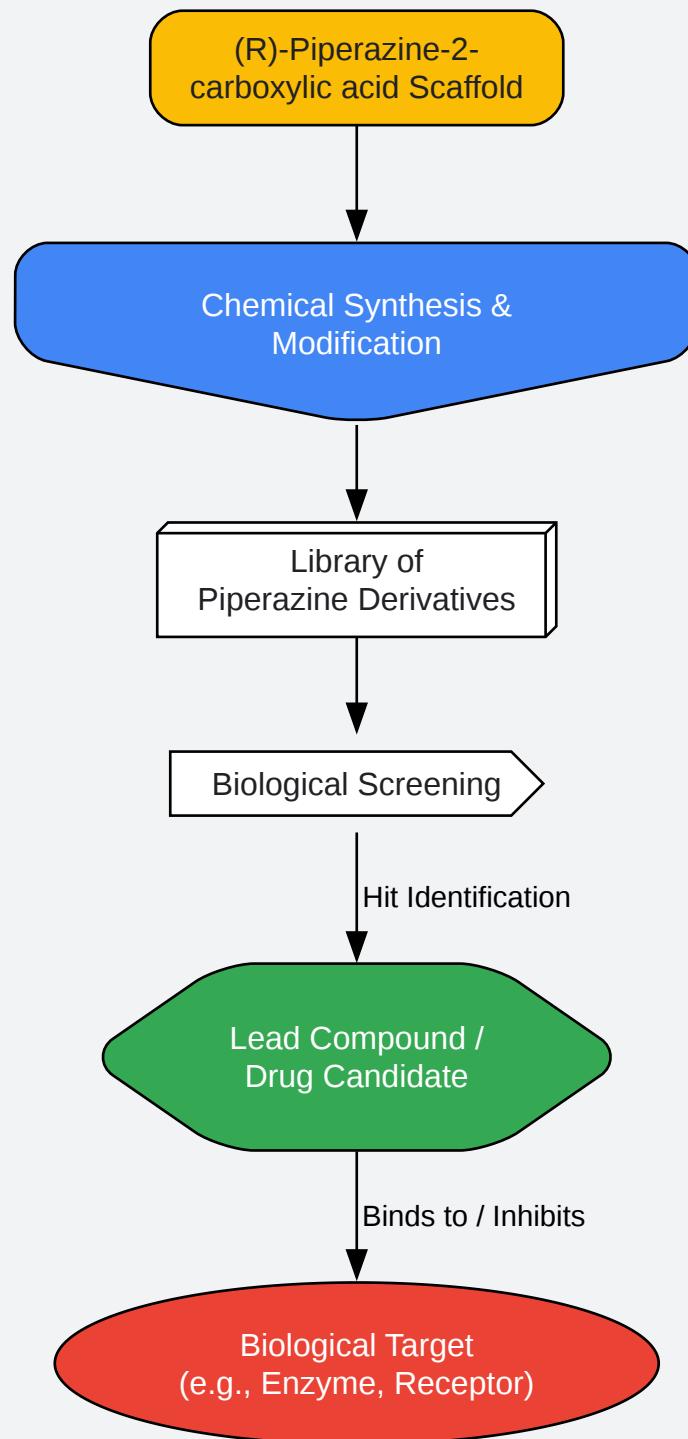
While **(R)-Piperazine-2-carboxylic acid** itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial "privileged scaffold" in medicinal chemistry.^[4] Its structural and chemical properties allow it to be a versatile starting point for the synthesis of a wide range of drug candidates.

Derivatives of piperazine-2-carboxylic acid are being investigated for various therapeutic targets, including:

- Central Nervous System (CNS) Disorders: The piperazine ring is a common motif in drugs targeting CNS receptors, such as serotonin and dopamine receptors.^[4]
- Infectious Diseases: The scaffold is a key component in several protease inhibitors, including those developed for HIV.^[1]
- Inflammatory Diseases: Derivatives have been synthesized as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is implicated in inflammation.

The general workflow involves chemically modifying the piperazine-2-carboxylic acid core to create a library of new chemical entities. These derivatives are then screened for activity against a specific biological target, such as an enzyme or a receptor. The stereochemistry of the (R)-isomer is often critical for ensuring a precise three-dimensional fit with the biological target, leading to enhanced potency and selectivity.

Role of (R)-Piperazine-2-carboxylic Acid in Drug Discovery

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